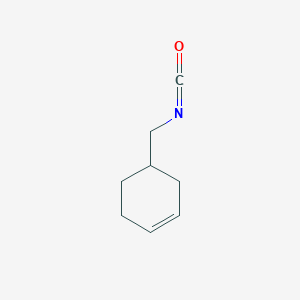

4-(Isocyanatomethyl)cyclohex-1-ene

描述

Overview of Isocyanate Chemistry and its Significance in Materials Science

Isocyanate chemistry is a cornerstone of modern materials science, primarily due to the highly reactive nature of the isocyanate group (-N=C=O). This functional group readily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. The most prominent of these reactions is the formation of a urethane (B1682113) linkage through the reaction of an isocyanate with an alcohol. This reaction is the fundamental basis for the synthesis of polyurethanes, a versatile class of polymers with a wide array of applications. uni.lu

The significance of isocyanates in materials science is underscored by the vast market for polyurethanes, which are utilized in foams, coatings, adhesives, sealants, and elastomers. uni.lu The properties of these materials can be finely tuned by varying the structure of the isocyanate and the polyol (a compound with multiple hydroxyl groups) used in their synthesis. uni.lu The reactivity of the isocyanate group is influenced by the electronic and steric nature of its substituent, allowing for precise control over the polymerization process and the final properties of the material.

Beyond polyurethanes, isocyanates are valuable intermediates in the synthesis of a variety of other functional materials and chemical compounds. Their ability to form strong, durable bonds makes them essential in the creation of high-performance coatings and adhesives with excellent chemical and mechanical resistance. rsc.org

Classification and Structural Context of Cycloaliphatic Isocyanates

Isocyanates are broadly categorized based on the nature of the organic group attached to the -NCO function. The primary classifications are aromatic, aliphatic, and cycloaliphatic isocyanates. Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are highly reactive and are widely used in the production of polyurethane foams. uni.lu However, polyurethanes derived from aromatic isocyanates can be susceptible to degradation upon exposure to ultraviolet (UV) light, leading to yellowing. uni.lu

Aliphatic isocyanates, such as hexamethylene diisocyanate (HDI), offer improved UV stability and are therefore preferred for applications requiring weather resistance, such as automotive coatings. uni.lu Cycloaliphatic isocyanates, which contain a saturated or unsaturated cyclic hydrocarbon structure, represent a bridge between the aromatic and linear aliphatic types. They provide a unique balance of properties, including good light stability, high glass transition temperatures, and excellent mechanical strength. uni.lursc.org

4-(Isocyanatomethyl)cyclohex-1-ene falls into the category of a cycloaliphatic monoisocyanate. Its structure is characterized by a cyclohexene (B86901) ring, which introduces a degree of rigidity and a specific stereochemistry. The isocyanate group is attached via a methylene bridge, which can influence its reactivity compared to isocyanates directly attached to the ring. The presence of the double bond in the cyclohexene ring also offers a potential site for further chemical modification, opening up possibilities for creating functionalized polymers.

Current Research Trajectories for this compound

While dedicated research on this compound is not extensively documented in publicly available literature, its unique structure suggests several promising research trajectories based on the broader trends in isocyanate and polymer chemistry.

One potential area of investigation is its use as a modifying agent in polyurethane synthesis. As a monoisocyanate, it can be used to control the molecular weight of polymers or to introduce specific functionalities at the chain ends. The cyclohexene moiety could be leveraged for post-polymerization modifications, such as cross-linking through the double bond via radical or metathesis reactions. This could lead to the development of novel thermosetting polyurethanes with enhanced thermal and mechanical properties.

Another research direction could explore the synthesis of novel functional monomers. The isocyanate group can be reacted with a variety of nucleophiles to introduce different chemical functionalities. For example, reaction with hydroxy-functional acrylates or methacrylates would yield urethane-acrylate monomers. These monomers could then be polymerized to produce UV-curable coatings, adhesives, and inks with tailored properties imparted by the cycloaliphatic core.

Furthermore, the chiral nature of the 4-substituted cyclohexene ring could be exploited in the synthesis of stereoregular polymers. Research into the synthesis of enantiomerically pure forms of this compound could lead to the development of polymers with specific optical or chiroptical properties, which are of interest in applications such as chiral separations and advanced optical materials.

The reactivity of the isocyanate group in this compound can also be compared with that of its saturated analogue, 4-(isocyanatomethyl)cyclohexane, and other related cycloaliphatic isocyanates to better understand the electronic and steric effects of the cyclohexene ring. This fundamental research would provide valuable insights for the rational design of new isocyanate-based monomers and polymers.

Structure

3D Structure

属性

IUPAC Name |

4-(isocyanatomethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXECUWXYZZZJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isocyanatomethyl Cyclohex 1 Ene

Phosgene-Based Synthesis Routes

The reaction of primary amines with phosgene (COCl₂) remains a cornerstone of industrial isocyanate production due to its efficiency and broad applicability. This method is highly suitable for the synthesis of 4-(isocyanatomethyl)cyclohex-1-ene from its corresponding amine precursor.

Direct Phosgenation of Corresponding Amines

The direct phosgenation of 4-(aminomethyl)cyclohex-1-ene is a two-step process. The initial reaction, often referred to as "cold phosgenation," involves the reaction of the amine with phosgene at low temperatures (typically 0-50 °C) in an inert solvent to form the corresponding carbamoyl chloride. This is followed by "hot phosgenation," where the temperature is raised (usually between 100-200 °C) to eliminate hydrogen chloride and yield the final isocyanate.

The choice of solvent is critical to prevent unwanted side reactions and to facilitate the removal of the HCl byproduct. Common solvents include chlorinated hydrocarbons like monochlorobenzene or ortho-dichlorobenzene. To mitigate the formation of urea (B33335) byproducts, a significant excess of phosgene is typically employed. The presence of the double bond in the cyclohexene (B86901) ring requires careful temperature control to avoid potential side reactions such as polymerization or addition of HCl across the double bond, although under standard phosgenation conditions, the amine group's reactivity is significantly higher.

Table 1: Illustrative Conditions for Direct Phosgenation of Cycloaliphatic Amines

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 4-(aminomethyl)cyclohex-1-ene, Phosgene (excess) | Excess phosgene minimizes urea formation. |

| Solvent | o-dichlorobenzene, monochlorobenzene | Inert solvent that facilitates HCl removal. |

| Temperature | Cold Phosgenation: 0-50 °C; Hot Phosgenation: 100-200 °C | Staged temperature profile controls the reaction. |

| Pressure | Atmospheric to slightly elevated | To maintain phosgene in the liquid phase and control HCl evolution. |

| Post-treatment | Inert gas sparging, distillation | To remove residual phosgene, HCl, and purify the product. |

Advanced Gas-Phase Phosgenation Techniques

Gas-phase phosgenation offers several advantages over the liquid-phase process, including reduced solvent usage, shorter residence times, and higher energy efficiency. In this process, vaporized 4-(aminomethyl)cyclohex-1-ene and phosgene are introduced into a tubular reactor at high temperatures (typically 300-600 °C). google.com The reaction is rapid, and the short residence time minimizes the risk of side reactions and thermal decomposition. researchgate.net

The design of the reactor and the mixing of the reactants are crucial for achieving high yields and preventing the formation of deposits. The process typically involves preheating the amine and phosgene streams separately before they are mixed in the reaction zone. google.com The product stream is then rapidly quenched to prevent reverse reactions and decomposition of the isocyanate. While this technique is well-established for saturated aliphatic and aromatic isocyanates, its application to an unsaturated cycloaliphatic amine like 4-(aminomethyl)cyclohex-1-ene would require careful optimization of reaction temperature and residence time to ensure the stability of the cyclohexene moiety.

Non-Phosgene Synthesis Approaches for Isocyanates

Growing safety and environmental concerns associated with the high toxicity of phosgene have driven the development of alternative, non-phosgene routes to isocyanates. These methods offer safer handling and often proceed through different intermediates.

Carbonylation Strategies

The catalytic carbonylation of amines with carbon monoxide presents a direct, phosgene-free route to isocyanates. This reaction typically requires a catalyst, often based on noble metals like palladium or rhodium, and an oxidant to facilitate the conversion. For the synthesis of this compound, the corresponding amine would be reacted with CO in the presence of a suitable catalytic system. The reaction conditions, including pressure, temperature, and choice of catalyst and oxidant, would need to be carefully selected to achieve high selectivity and yield, while being mindful of the potential for the catalyst to interact with the double bond.

Alternatively, the reductive carbonylation of the corresponding nitro compound, 4-(nitromethyl)cyclohex-1-ene, could be employed. This method combines the reduction of the nitro group and the carbonylation in a single step, again using a transition metal catalyst.

A well-established non-phosgene route involves a two-step process: the formation of a carbamate followed by its thermal decomposition. Diphenyl carbonate (DPC) is a commonly used carbonylating agent in this process. The reaction of 4-(aminomethyl)cyclohex-1-ene with DPC, typically in the presence of a catalyst, would yield the corresponding phenyl carbamate. This reaction is driven by the removal of the phenol byproduct.

The resulting carbamate is then subjected to thermal cracking, usually at high temperatures (200-300 °C) and under reduced pressure, to yield the desired isocyanate, this compound, and regenerate phenol, which can be recycled. The thermal stability of the cyclohexene ring at these temperatures is a key consideration for the viability of this route.

Table 2: General Two-Step Isocyanate Synthesis via Diphenyl Carbonate

| Step | Reactants | Catalyst (Example) | Temperature (°C) | Byproduct |

|---|---|---|---|---|

| 1. Carbamate Formation | 4-(aminomethyl)cyclohex-1-ene, Diphenyl Carbonate | Lewis acids (e.g., Zn(OAc)₂), bases | 150-220 | Phenol |

| 2. Carbamate Thermolysis | N-(4-(cyclohex-1-enylmethyl))phenylcarbamate | None or catalyst | 200-300 | Phenol |

The use of polycarbonates as a carbonyl source is a related approach. In this case, the amine would react with the polycarbonate, leading to the formation of a carbamate and a diol. The subsequent thermal decomposition of the carbamate would then yield the isocyanate. This method offers the potential for a more sustainable process, especially if the polycarbonate is derived from renewable resources.

Rearrangement Reactions (e.g., Curtius Rearrangement)

A primary and versatile method for the synthesis of isocyanates, including this compound, is the Curtius rearrangement. This reaction facilitates the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate. nih.govallen.in Discovered by Theodor Curtius in 1885, this thermal decomposition of an acyl azide results in the formation of an isocyanate and the liberation of nitrogen gas. allen.inwikipedia.org

The process begins with the conversion of the corresponding carboxylic acid, in this case, 4-(carboxymethyl)cyclohex-1-ene, into an acyl azide. This transformation is typically achieved by treating an activated form of the carboxylic acid, such as an acyl chloride, with an azide salt. organic-chemistry.orgchemistrysteps.com Upon heating, the acyl azide undergoes a concerted rearrangement, where the alkyl group migrates from the carbonyl carbon to the adjacent nitrogen atom, simultaneously with the expulsion of a stable nitrogen molecule (N₂). allen.inwikipedia.org This step is entropically favorable due to the formation of nitrogen gas. chemistrysteps.com

A key feature of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemical configuration. nih.govallen.inwikipedia.org This stereospecificity is crucial in syntheses where maintaining a specific stereocenter is necessary. The resulting isocyanate is a versatile intermediate that can be isolated or used in subsequent reactions. organic-chemistry.org

Table 1: Key Steps in the Curtius Rearrangement

| Step | Description | Reactants | Intermediates | Products |

| 1 | Formation of Acyl Azide | Carboxylic acid (or acyl halide) and an azide source (e.g., sodium azide). | Acyl Azide | Acyl azide, side products. |

| 2 | Thermal Decomposition | Acyl Azide | Acyl nitrene (postulated but likely a concerted transition state). wikipedia.org | Isocyanate, Nitrogen gas. |

Green Chemistry Principles in Isocyanate Synthesis

The synthesis of isocyanates is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Traditional industrial production of isocyanates often relies on the use of highly toxic phosgene. nih.gov Non-phosgene methods, such as the Curtius rearrangement, represent a greener alternative by avoiding such hazardous reagents. libretexts.org

Several principles of green chemistry are pertinent to the synthesis of this compound:

Prevention of Waste: Designing synthetic routes that minimize byproducts is a core principle. The Curtius rearrangement is advantageous as one of its major byproducts is nitrogen gas, which is environmentally benign. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com

Use of Safer Chemicals: The avoidance of toxic reagents like phosgene is a significant step towards safer chemical synthesis. nih.govlibretexts.org Alternative pathways, including those based on the thermal decomposition of carbamates, are also being explored to enhance safety and environmental compatibility. nih.gov

Use of Renewable Feedstocks: There is a growing emphasis on producing chemicals from renewable biological resources rather than depleting fossil fuels. orclever.comrsc.orgresearchgate.net While not inherently tied to the Curtius rearrangement itself, the starting materials for the synthesis of the cyclohexene core could potentially be derived from bio-based sources.

Efforts in green chemistry also focus on developing non-isocyanate-based polyurethanes (NIPUs) to circumvent the toxicity concerns associated with isocyanate monomers altogether. libretexts.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires a targeted approach that carefully considers the construction of the cyclohexene ring, control of stereochemistry, and effective purification of the final product.

Precursor Selection and Chemical Transformations for the Cyclohexene Core

The synthesis of the target molecule hinges on the availability of a suitable precursor, namely 4-(carboxymethyl)cyclohex-1-ene, which can then be converted to the isocyanate via the Curtius rearrangement. The cyclohexene framework itself is a common structural motif in many natural products and pharmaceuticals, and numerous methods exist for its synthesis. beilstein-journals.orgnih.gov

A powerful and widely used method for constructing six-membered rings is the Diels-Alder reaction, a cycloaddition between a conjugated diene and a substituted alkene (the dienophile). researchgate.net To obtain the desired substitution pattern for this compound, one could envision a reaction between 1,3-butadiene (B125203) (the diene) and a dienophile containing the necessary functional group or a precursor to it.

Alternative strategies for synthesizing substituted cyclohexenes involve cascade or domino reactions, which can create complex structures with high efficiency. For instance, cascade Michael-aldol reactions have been employed to produce highly substituted cyclohexanone skeletons, which can then be further modified to yield the desired cyclohexene derivative. beilstein-journals.orgnih.gov

Stereochemical Control and Isomer Specificity in Synthesis

The 4-position of the cyclohexene ring in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of the synthesis. Stereocontrol can be achieved through several strategies:

Chiral Auxiliaries: An enantiopure group can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. This auxiliary is later removed. ethz.ch

Catalytic Enantioselective Synthesis: The use of a substoichiometric amount of a chiral catalyst can introduce the desired stereocenter. ethz.ch This is a highly efficient method for creating chiral molecules. For example, asymmetric Diels-Alder reactions can provide enantiomerically enriched cyclohexene products.

Substrate Control: If the synthesis starts with an already chiral molecule, its existing stereocenter can influence the formation of new stereocenters. ethz.ch For instance, starting from a naturally occurring chiral compound like (R)-(+)-pulegone can lead to the synthesis of specific enantiomers of substituted cyclohexenones. researchgate.netnih.gov

It is important to reiterate that the Curtius rearrangement is a stereospecific reaction. wikipedia.org This means that the stereochemistry of the carbon atom attached to the carbonyl group in the acyl azide precursor is fully retained in the final isocyanate product. This property is highly valuable as it ensures that the stereochemical integrity established during the synthesis of the cyclohexene core is preserved in the final molecule.

Isolation and Purification Techniques

Isocyanates are reactive compounds, susceptible to polymerization and reaction with nucleophiles like water. nih.gov Therefore, their isolation and purification require careful consideration of the techniques employed to avoid degradation and yield loss.

Distillation: Distillation under reduced pressure is a common method for purifying isocyanates. google.comjustia.com Lowering the pressure allows the distillation to occur at a lower temperature, which minimizes thermal stress on the compound and reduces the likelihood of side reactions such as oligomerization (formation of isocyanurate, carbodiimide, etc.). google.comjustia.com For particularly heat-sensitive compounds, thin-film evaporators are used, where the residence time at high temperature is minimized. google.comjustia.com

Extraction: Another effective purification method is extraction, particularly with inert gases in a liquid or supercritical state, such as carbon dioxide. google.com Supercritical fluid extraction can be highly selective for removing unreacted starting materials or byproducts from the desired isocyanate condensate. The solvent capacity of the supercritical fluid can be finely tuned by adjusting temperature and pressure, allowing for efficient separation. google.com

Table 2: Comparison of Purification Techniques for Isocyanates

| Technique | Principle | Advantages | Disadvantages |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for removing non-volatile impurities; lower temperatures reduce thermal degradation. google.comjustia.com | Can still cause degradation for highly sensitive compounds; high vapor flow rates at very low pressures can require large equipment. google.comjustia.com |

| Thin-Film Evaporation | A form of vacuum distillation where the material is spread as a thin film, minimizing heating time. | Ideal for heat-sensitive materials; reduces thermal decomposition and polymerization. google.comjustia.com | More complex and costly equipment compared to standard distillation. |

| Supercritical Fluid Extraction | Use of a substance at a temperature and pressure above its critical point (e.g., CO₂) as a solvent. | High selectivity; mild operating temperatures; solvent is easily removed by depressurization. google.com | Requires high-pressure equipment, which can be expensive. |

Reaction Pathways and Mechanisms of 4 Isocyanatomethyl Cyclohex 1 Ene

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the most characteristic reaction of isocyanates. Compounds possessing an active hydrogen atom (e.g., alcohols, amines, water) can add across the N=C double bond of the isocyanate. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the transfer of a proton to the nitrogen atom. The reactivity of the nucleophile generally correlates with its basicity and steric accessibility. For cycloaliphatic isocyanates like 4-(isocyanatomethyl)cyclohex-1-ene, these reactions are typically facile and can often be catalyzed by bases (such as tertiary amines) or organometallic compounds. rsc.orgpcimag.com

The reaction of this compound with an alcohol (alcoholysis) yields a carbamate, commonly known as a urethane (B1682113). This reaction is a cornerstone of polyurethane chemistry. kuleuven.beyoutube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the alcohol to the isocyanate's nitrogen, resulting in the stable urethane linkage. kuleuven.beyoutube.com

The reaction can proceed without a catalyst, but it is often accelerated by catalysts like tertiary amines or organotin compounds (e.g., dibutyltin (B87310) dilaurate). pcimag.com The reaction rate is influenced by the structure of the alcohol, with primary alcohols reacting faster than secondary, which are in turn faster than tertiary alcohols due to steric hindrance. Kinetic studies on similar isocyanates show that the alcohol itself can participate in the mechanism, with multiple alcohol molecules forming a cluster that facilitates the proton transfer in the transition state. kuleuven.benih.gov

Aminolysis, the reaction of this compound with a primary or secondary amine, results in the formation of a substituted urea (B33335). beilstein-journals.orgnih.gov This reaction is generally much faster and more exothermic than alcoholysis because amines are stronger nucleophiles than alcohols. rsc.org The reaction typically proceeds rapidly at room temperature without the need for a catalyst. commonorganicchemistry.com

The mechanism is analogous to alcoholysis, involving the nucleophilic attack of the amine's nitrogen on the isocyanate carbon, followed by proton transfer to form the highly stable urea linkage. The high rate of this reaction makes it a very efficient method for creating urea-based structures. organic-chemistry.orgasianpubs.org

Beyond alcohols and amines, this compound reacts with other nucleophiles containing active hydrogens. A particularly important reaction is with water. The initial product is an unstable carbamic acid, which rapidly decomposes to form the corresponding primary amine (4-(aminomethyl)cyclohex-1-ene) and carbon dioxide gas. rsc.orgpcimag.com The newly formed amine is highly reactive and will immediately attack another molecule of the isocyanate to produce a symmetrically disubstituted urea. This two-step process is the basis for the formation of polyurea foams, where the liberated CO2 acts as the blowing agent. rsc.org

Carboxylic acids also react with isocyanates. The initial addition forms an unstable mixed anhydride (B1165640) which can then decompose, typically with the loss of carbon dioxide, to yield an amide. rsc.org

Table 1: Nucleophilic Addition Reactions of this compound

| Reactant | Product Type | General Reaction Scheme |

| Alcohol (R'-OH) | Urethane | |

| Amine (R'-NH2) | Urea | |

| Water (H2O) | Amine + CO2, then Urea |

Self-Addition and Oligomerization Reactions

In the absence of other nucleophiles, and often promoted by specific catalysts, isocyanates can undergo self-addition reactions to form cyclic oligomers. For this compound, the most significant of these are dimerization and trimerization. alipa.org

The dimerization of isocyanates produces a four-membered heterocyclic ring system known as a uretidione (or uretdione). ebrary.net This reaction is reversible, and the dimer can dissociate back to the monomer upon heating. ebrary.netgoogle.com The formation of uretidiones from aliphatic and cycloaliphatic isocyanates is typically catalyzed by phosphines, such as trialkylphosphines. google.com For example, a patented process for the dimerization of isophorone (B1672270) diisocyanate (IPDI), a related cycloaliphatic isocyanate, uses tris(dimethylamino)phosphine as a catalyst at room temperature. google.com The reaction is controlled to a specific conversion before the monomer is removed, often by thin-film distillation, to isolate the uretidione product. google.com The uretidione of this compound would feature a 1,3-diazacyclobutane-2,4-dione core.

The most stable and common self-addition product of isocyanates is the cyclic trimer, known as an isocyanurate. doxuchem.comtue.nl This reaction involves the cyclotrimerization of three isocyanate molecules to form a highly stable, six-membered 1,3,5-triazine-2,4,6-trione ring. acs.org The trimerization of aliphatic and cycloaliphatic isocyanates is an exothermic and essentially irreversible process that requires a catalyst. doxuchem.com

A wide variety of catalysts are effective for this transformation, including tertiary amines, phosphines, alkali metal carboxylates (e.g., potassium acetate), quaternary ammonium (B1175870) salts, and various metal compounds. acs.orggoogle.comgoogleapis.comgoogle.com The mechanism of the anionic catalysis, for instance by an acetate (B1210297) ion, is believed to proceed by the nucleophilic attack of the catalyst on the isocyanate carbon, followed by sequential addition of two more isocyanate molecules before ring-closure and regeneration of the catalyst. acs.orgacs.org The resulting isocyanurate trimers exhibit excellent thermal stability and are widely used to produce polyisocyanurate (PIR) foams and high-performance coatings. tue.nlkowachemical.com

Table 2: Self-Addition and Oligomerization Products of this compound

| Reaction | Product | Ring Structure | General Scheme |

| Dimerization | Uretidione | 1,3-Diazacyclobutane-2,4-dione | |

| Trimerization | Isocyanurate | 1,3,5-Triazine-2,4,6-trione |

Formation of Higher Oligomeric Species

The isocyanate (NCO) group is known to undergo self-reaction to form various oligomeric species, a characteristic that extends to this compound. Under specific conditions, particularly in the presence of certain catalysts and at elevated temperatures, isocyanates can cyclize to form stable trimers known as isocyanurates. This process, known as cyclotrimerization, can lead to increased crosslinking in polymer networks, enhancing thermal and mechanical properties. rsc.orgkingston.ac.uk

The formation of these isocyanurate rings is a critical side reaction in polyurethane and polyurea synthesis. Lewis bases, including simple anions like carboxylates and alkoxides, as well as phosphine-based catalysts, are effective in promoting the cyclotrimerization of isocyanates. kingston.ac.uknih.govresearchgate.net The reaction proceeds stepwise, and for some isocyanates, cyclic dimers (uretdiones) can also be formed. kingston.ac.uk While specific studies on this compound are not prevalent, the fundamental reactivity of its NCO group suggests it would readily form such higher oligomeric species, influencing the final properties of any resulting polymer network.

Beyond cyclic oligomers, isocyanates can also react with the urethane or urea linkages already formed in a polymer chain. The reaction with a urethane group forms an allophanate (B1242929) linkage, while the reaction with a urea group forms a biuret (B89757) linkage. rsc.org These reactions typically require temperatures above 110-120°C and result in further branching and crosslinking of the polymer. rsc.org The formation of these structures can significantly increase the viscosity of the reaction mixture and alter the mechanical properties of the final material.

Polymerization and Copolymerization Dynamics

The dual functionality of this compound—the isocyanate group for polymerization and the cyclohexene (B86901) ring for subsequent modification—makes it a versatile monomer for advanced polymer synthesis.

Polyurethane Synthesis Utilizing this compound

Polyurethanes are synthesized through the polyaddition reaction between a di- or polyisocyanate and a polyol. rsc.orgdoxuchem.com When this compound is used as the isocyanate component, it reacts with polyols to form a polyurethane backbone. As a cycloaliphatic isocyanate, it is expected to impart good light and thermal stability to the resulting polyurethane, a common advantage over aromatic isocyanates. rsc.orgresearchgate.net The structure of the polyol, which can be a polyether or polyester (B1180765) type, will significantly influence the properties of the final polymer, determining whether it is soft and flexible or hard and rigid. doxuchem.comnih.govqucosa.de

Reaction Kinetics and Mechanisms with Polyols

The fundamental reaction in polyurethane synthesis is the addition of the hydroxyl (-OH) group of the polyol across the carbon-nitrogen double bond of the isocyanate (-NCO) group to form a urethane linkage. nih.gov The kinetics of this reaction are influenced by several factors, including the structure and steric hindrance of both the isocyanate and the polyol, the reaction temperature, and the presence of a catalyst. researchgate.net

Generally, the reactivity of isocyanates is governed by the electrophilicity of the carbonyl carbon. For this compound, the aliphatic nature of the carbon to which the NCO group is attached results in lower reactivity compared to aromatic isocyanates. This is a typical characteristic of aliphatic and cycloaliphatic isocyanates. researchgate.net This reduced reactivity can be advantageous, providing a longer pot life and better control over the polymerization process. The reaction with a polyol proceeds via a nucleophilic attack of the hydroxyl oxygen on the isocyanate's carbonyl carbon. A general kinetic model for linear polyurethane formation suggests a gradual chain growth polyaddition process. scilit.com

Role of Catalysts in Polyurethane Formation

To achieve practical reaction rates, especially with less reactive aliphatic isocyanates like this compound, catalysts are almost always employed. qucosa.de These catalysts can be broadly classified into two main categories: amine compounds and organometallic complexes. qucosa.de

Tertiary amines, such as triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA), are widely used. They are believed to function by activating the hydroxyl group of the polyol, making it a more potent nucleophile. researchgate.net Organometallic catalysts, most commonly tin compounds like dibutyltin dilaurate (DBTDL), are highly efficient. Their mechanism is thought to involve the formation of a complex with both the isocyanate and the polyol, bringing them into close proximity and activating the isocyanate group for attack by the alcohol. researchgate.net The choice of catalyst can significantly affect not only the rate of the urethane-forming reaction but also the prevalence of side reactions like isocyanurate formation. rsc.org

Table 1: Common Catalyst Types in Polyurethane Synthesis This table is generated based on general polyurethane chemistry and is not specific to this compound.

| Catalyst Type | Example(s) | General Function |

| Tertiary Amines | Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA) | Promotes both urethane and water-isocyanate (foaming) reactions. researchgate.net |

| Organometallic | Dibutyltin dilaurate (DBTDL), Stannous octoate | Primarily promotes the urethane (gelling) reaction; highly efficient. researchgate.net |

| Isocyanurate Catalysts | Potassium acetate, Polycat® 41 | Specifically promotes the trimerization of isocyanates to form isocyanurate rings. rsc.org |

Polyurea Formation

Polyurea polymers are formed from the rapid reaction of an isocyanate component with a polyamine. rsc.orgresearchgate.net The reaction between the isocyanate group of this compound and the primary or secondary amine groups of a diamine results in the formation of a urea linkage. This reaction is typically much faster than the reaction with hydroxyl groups and often does not require catalysis. rsc.org

The resulting polyurea would possess a unique combination of properties. The urea linkages create hard segments that can hydrogen bond strongly, leading to materials with high tensile strength and thermal stability. The cycloaliphatic nature of the isocyanate contributes to good UV resistance. Furthermore, the pendant cyclohexene groups remain in the polymer backbone, available for further functionalization. While direct synthesis of polyureas from diamines and methanol (B129727) has been explored as a safer, isocyanate-free alternative, the conventional route using diisocyanates remains dominant for producing high-performance materials. st-andrews.ac.ukrsc.org

Integration into Advanced Copolymers for Tailored Material Properties

The most significant advantage of using this compound is the presence of the cyclohexene double bond in the resulting polymer backbone. This functionality serves as a handle for post-polymerization modification, allowing for the synthesis of advanced, functional copolymers. nih.govutexas.eduresearchgate.netresearchgate.net

A particularly effective method for this modification is the thiol-ene "click" reaction. rsc.orggoogle.com This reaction involves the radical-mediated addition of a thiol compound across the double bond of the cyclohexene ring. nih.gov The reaction is highly efficient, proceeds under mild conditions (often initiated by light), is insensitive to many other functional groups, and creates a stable thioether linkage. nih.govnih.gov

This strategy allows for the creation of a diverse library of functional polymers from a single parent polyurethane or polyurea. researchgate.net For example, by reacting the base polymer with thiol-containing molecules, one can introduce a wide range of functionalities, such as:

Hydrophilic groups: Using thiols like thioglycerol or mercapto-terminated poly(ethylene glycol) (PEG) can impart hydrophilicity, creating materials for biomedical applications or coatings with improved wettability. nih.gov

Hydrophobic groups: Attaching long-chain alkyl thiols can increase hydrophobicity for applications like water-repellent surfaces.

Biologically active molecules: Thiol-containing peptides (e.g., RGD sequences) or other biomolecules can be grafted onto the polymer backbone to create bioactive materials for tissue engineering scaffolds. nih.gov

Crosslinking sites: Using dithiols allows for further crosslinking of the initial linear polymer, enabling the formation of robust thermoset materials or hydrogels with tunable mechanical properties. rsc.org

This post-polymerization modification approach provides a powerful tool to tailor material properties precisely, transforming a standard polyurethane or polyurea into a high-performance, functional material designed for specific advanced applications. nih.govresearchgate.net

Reactions Involving the Cyclohexene Double Bond

The reactivity of the endocyclic double bond in this compound allows for a range of addition reactions, enabling further functionalization or polymerization of the molecule.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). libretexts.orgmasterorganicchemistry.com In this context, the double bond of this compound serves as the dienophile. The reaction rate of a Diels-Alder reaction is typically enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The isocyanatomethyl group (-CH₂NCO) is electron-withdrawing, suggesting that this compound would be a reactive dienophile.

The reaction with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, would yield a bicyclic adduct, creating a more complex and rigid molecular architecture. These reactions are concerted and highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org When cyclic dienophiles are used, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. chemistrysteps.commasterorganicchemistry.com

Table 2: Representative Diels-Alder Reactions with this compound as the Dienophile

| Diene | Dienophile | Major Product Structure (Conceptual) |

|---|---|---|

| 1,3-Butadiene | This compound | Bicyclo[4.4.0]decene derivative |

| Cyclopentadiene | This compound | Tricyclo[6.2.1.02,7]undecene derivative (endo isomer favored) |

Hydrogenation and Oxidation Reactions

The double bond of the cyclohexene ring can be readily saturated or functionalized through hydrogenation and oxidation reactions.

Hydrogenation

Catalytic hydrogenation is a standard method for converting an alkene to an alkane. libretexts.org The double bond in this compound can be reduced to a single bond by reacting it with hydrogen gas (H₂) in the presence of a metal catalyst. This reaction results in the formation of the corresponding (isocyanatomethyl)cyclohexane. The process is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond as it is adsorbed onto the catalyst surface. libretexts.orglibretexts.org For substituted cyclohexenes, certain catalytic systems can favor the formation of the thermodynamically more stable trans-isomer. acs.org

Table 3: Typical Catalyst Systems for Cyclohexene Hydrogenation

| Catalyst | Typical Conditions | Product | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temp. | Cyclohexane (B81311) | libretexts.org |

| Platinum(IV) Oxide (PtO₂) | H₂ (1 atm), Room Temp. | Cyclohexane | libretexts.org |

| Rhodium Complexes | H₂ (1 atm), 30 °C | Cyclohexane | ru.nl |

Oxidation

The double bond is also susceptible to various oxidation reactions, leading to a range of functionalized products.

Epoxidation: The formation of an epoxide, a three-membered ring containing an oxygen atom, is a common reaction of alkenes. This can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a concerted reaction. youtube.com Alternatively, a halohydrin can be formed first (using Br₂ and H₂O), followed by an intramolecular Sₙ2 reaction with a base to close the epoxide ring. youtube.com For substituted cyclohexenes, the stereochemical outcome (syn vs. anti-epoxidation relative to the substituent) is influenced by steric and electronic factors. acs.org

Allylic Oxidation: Under specific catalytic conditions using molecular oxygen (O₂), the positions adjacent to the double bond (allylic positions) can be oxidized. Catalysts based on cobalt or copper supported on N-doped carbon have been shown to convert cyclohexene to products like 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. nih.govrsc.org Some of these reactions proceed via a free-radical mechanism. nih.gov

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). This transformation can be catalyzed by metal complexes, such as those involving molybdenum, to produce the corresponding 1,2-diol with high selectivity. researchgate.net

Table 4: Selected Oxidation Reactions of Cyclohexene Derivatives

| Reaction Type | Reagent(s) | Catalyst | Main Product(s) | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA | None | Epoxide | youtube.com |

| Epoxidation | H₂O₂ | Peroxo Phosphotungstic Acid | Epoxide | researchgate.net |

| Allylic Oxidation | O₂ | Co/N:C or Cu/N:C | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | nih.gov |

Radical and Reductive Transformations of this compound

Beyond the typical addition reactions, the double bond and the isocyanate group can participate in radical and reductive transformations.

Radical Transformations

The alkene moiety of this compound can potentially undergo free-radical polymerization. This process is initiated by a species with an unpaired electron, such as a peroxide radical. youtube.com The initiator adds to the double bond, creating a new radical on the adjacent carbon. This new radical can then attack another monomer molecule, propagating a polymer chain. youtube.comlumenlearning.com This would result in a polymer with a poly-cyclohexane backbone and pendant isocyanatomethyl groups, which could be used for subsequent cross-linking reactions. Additionally, as noted previously, certain oxidation reactions on the cyclohexene ring are known to proceed through radical intermediates. nih.govrsc.org

Reductive Transformations

Reductive transformations can target either the cyclohexene double bond or the isocyanate group. The reduction of the double bond via catalytic hydrogenation has been discussed (Section 3.4.2).

The isocyanate group itself is susceptible to reduction. While specific studies on this compound are scarce, general methods for isocyanate reduction are known. For instance, isocyanates can be reduced to isocyanides in high yields using reagents like trichlorosilane (B8805176) in the presence of triethylamine. rsc.org More vigorous reduction conditions could potentially reduce the isocyanate group further to a methylamine (B109427) group (-CH₂NH₂), transforming the molecule into a cyclohexene-based amine. This would fundamentally alter its reactivity, making it suitable as a monomer in different polymerization schemes, such as the synthesis of polyamides or as a curing agent for epoxies.

Spectroscopic Data for this compound Currently Unavailable in Public Scientific Literature

A comprehensive search of public scientific databases and literature has revealed a significant lack of available spectroscopic data for the chemical compound this compound. While the compound is listed in chemical databases such as PubChem, these sources indicate that there is currently no literature data available for it. uni.lu Consequently, a detailed, data-driven article on its spectroscopic characterization, as requested, cannot be generated at this time.

The inquiry specified a detailed analysis based on vibrational and nuclear magnetic resonance spectroscopy. This would necessitate access to experimental data from techniques including Infrared (IR) and Raman spectroscopy, as well as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and potentially advanced two-dimensional NMR studies.

Searches for this information have not yielded any specific experimental spectra or detailed research findings for this compound. While general principles of these spectroscopic methods are well-documented, and data for related structures like cyclohexene docbrown.infodocbrown.infomdpi.comchemicalbook.com and its derivatives nist.govnist.govnist.gov are available, this information is not directly applicable for the specific structural elucidation of this compound. Extrapolation from these related compounds would not provide the scientifically accurate and specific analysis required.

Therefore, the creation of a scientifically rigorous article with the specified detailed content and data tables is not feasible until experimental spectroscopic data for this compound becomes publicly available in the scientific literature.

Spectroscopic Characterization and Structural Elucidation of 4 Isocyanatomethyl Cyclohex 1 Ene

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the unambiguous determination of a compound's elemental formula. For 4-(isocyanatomethyl)cyclohex-1-ene, with the molecular formula C8H11NO, the monoisotopic mass is calculated to be 137.08406 Da. uni.lu This precise mass measurement is critical for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. nih.govphcog.com This capability enables the confident identification of the molecular ion and its various adducts that may form during the ionization process. The predicted m/z values for common adducts of this compound are presented in the table below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 138.09134 |

| [M+Na]⁺ | 160.07328 |

| [M+K]⁺ | 176.04722 |

| [M+NH₄]⁺ | 155.11788 |

| [M-H]⁻ | 136.07678 |

| [M+HCOO]⁻ | 182.08226 |

| [M+CH₃COO]⁻ | 196.09791 |

This table presents predicted mass-to-charge ratios for various adducts of this compound, calculated based on its monoisotopic mass.

Electron ionization (EI) mass spectrometry induces the fragmentation of the parent molecule, creating a unique fingerprint of fragment ions that helps in structural elucidation. libretexts.org The fragmentation pattern of this compound is expected to be influenced by its two main structural features: the cyclohexene (B86901) ring and the isocyanatomethyl group.

A primary and highly characteristic fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction. docbrown.info This process would involve the cleavage of the cyclohexene ring, leading to the expulsion of ethene (C₂H₄, mass 28 Da) and the formation of a radical cation with an m/z of 109.

Other significant fragmentation pathways would likely involve the isocyanate moiety:

Loss of the isocyanate group: Cleavage of the C-N bond could result in the loss of an NCO radical, generating a cyclohexenylmethyl cation ([C₇H₁₁]⁺) with an m/z of 95.

Alpha-cleavage: The bond adjacent to the nitrogen atom is susceptible to cleavage, a common fragmentation pattern for amines and related compounds. libretexts.orgyoutube.com

Ring Fragmentation: The cyclohexene ring itself can undergo further fragmentation, leading to a series of smaller ions, typically separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.orgdocbrown.info

A plausible fragmentation pattern is summarized in the table below.

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

| 137 | [C₈H₁₁NO]⁺˙ | (Molecular Ion) |

| 109 | [C₆H₇NO]⁺˙ | C₂H₄ (retro-Diels-Alder) |

| 95 | [C₇H₁₁]⁺ | NCO˙ |

| 81 | [C₆H₉]⁺ | CH₂NCO |

| 67 | [C₅H₇]⁺ | C₃H₄NCO |

This table outlines the expected major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral fragments lost from the molecular ion of this compound during mass spectrometry analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study species with unpaired electrons, such as free radicals. wikipedia.orgmdpi.com While this compound is not a radical in its ground state, it can participate in reactions that generate radical intermediates.

Research has shown that the reaction of isocyanates with electron-rich alkenes can proceed through a single electron transfer (SET) mechanism, leading to the formation of a 1,4-diradical intermediate. researchtrends.net In such a scenario, the pi electrons from the cyclohexene double bond could interact with the isocyanate group, particularly under thermal or photochemical conditions, to form a transient diradical species. researchtrends.netresearchgate.net

EPR spectroscopy would be the definitive method to identify and characterize such an intermediate. wikipedia.org The technique involves placing the sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwave energy by the unpaired electrons provides a spectrum whose characteristics, such as the g-factor and hyperfine coupling constants, offer information about the electronic structure and the environment of the radical center. mdpi.com The detection of a triplet state signal by EPR would provide strong evidence for the presence of a 1,4-diradical intermediate in reactions involving this compound. researchtrends.net

Diffraction Methods (e.g., X-ray Crystallography, Electron Diffraction) for Solid-State and Gas-Phase Structures

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms within a molecule.

X-ray Crystallography: This is the most powerful method for determining the structure of a compound in its solid state. It requires the growth of a suitable single crystal, which can be challenging for compounds that are liquids at room temperature. Should a single crystal of this compound be obtained (e.g., through low-temperature crystallization), X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. mdpi.com This data would reveal the preferred conformation of the cyclohexene ring (likely a half-chair) and the orientation of the isocyanatomethyl substituent. Furthermore, the crystal packing analysis would provide insights into the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the solid-state structure. mdpi.comnih.gov

Electron Diffraction: For volatile compounds, gas-phase electron diffraction can be used to determine the molecular structure in the absence of crystal packing forces. amanote.com This technique involves firing a beam of electrons at the gaseous sample and analyzing the resulting diffraction pattern. Electron diffraction would provide key structural parameters for an isolated molecule of this compound, such as the geometry of the cyclohexene ring and the C-N=C=O bond angles. This information is complementary to solid-state data, highlighting conformational differences between the gas and solid phases.

Computational Chemistry and Theoretical Studies of 4 Isocyanatomethyl Cyclohex 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations, based on the fundamental principles of quantum mechanics, are employed to determine the electronic and geometric properties of a molecule. These methods can predict a wide range of characteristics without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. This approach offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.

For 4-(isocyanatomethyl)cyclohex-1-ene, DFT calculations can illuminate its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The isocyanate group (-N=C=O) is strongly electrophilic, which would be reflected in the LUMO's localization primarily on this functional group, indicating its susceptibility to nucleophilic attack.

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This would show a characteristic strong absorption band for the asymmetric stretching of the isocyanate group, typically found in the 2250–2280 cm⁻¹ region. Other predictable vibrations include C=C stretching of the cyclohexene (B86901) ring and various C-H bending and stretching modes.

Table 1: Predicted Electronic and Spectroscopic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Description |

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.9 eV | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Energy difference indicating chemical stability and reactivity. |

| Dipole Moment | 2.8 D | A measure of the molecule's overall polarity, arising largely from the electronegative N and O atoms in the isocyanate group. |

| Key IR Frequency | ~2275 cm⁻¹ | Corresponds to the strong, characteristic asymmetric stretching vibration of the N=C=O group. |

Ab Initio Methods for Fundamental Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants without experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory are used to obtain highly accurate predictions of molecular geometries and energies.

An ab initio geometry optimization of this compound would provide precise bond lengths, bond angles, and dihedral angles for its most stable conformation. These calculations would confirm the non-planar, half-chair-like structure of the cyclohexene ring and the geometry of the isocyanatomethyl substituent. The results from such calculations are foundational, providing the structural basis for further analysis, including the prediction of other properties and the starting points for molecular dynamics simulations.

Table 2: Predicted Geometric Parameters of this compound from Ab Initio Calculations (MP2/6-31G(d))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (ring) | ~1.34 Å |

| C-N | ~1.46 Å | |

| N=C (isocyanate) | ~1.21 Å | |

| C=O (isocyanate) | ~1.17 Å | |

| Bond Angle | C-N=C | ~125.5° |

| N=C=O | ~178.0° | |

| Dihedral Angle | C-C-C=C | ~15.0° |

Conformational Analysis and Energetics of Cyclohexene Ring

The cyclohexene ring is not planar and exists in several conformations, with the half-chair being the most stable. The substituent at the C4 position, the isocyanatomethyl group, can occupy either a pseudo-axial or a pseudo-equatorial position. These two conformers are in equilibrium, and their relative energies determine the predominant structure.

Computational analysis can quantify the energy difference between these conformers. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. In 4-substituted cyclohexenes, a similar preference for the pseudo-equatorial position is expected to minimize steric clashes between the substituent and the axial hydrogen atoms on the ring. The energy difference (ΔE) between the pseudo-axial and pseudo-equatorial conformers can be calculated, revealing the energetic cost of the less stable conformation. For the isocyanatomethyl group, this difference is expected to be significant, leading to a strong preference for the pseudo-equatorial orientation.

Table 3: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Equilibrium Population (at 298 K) | Notes |

| Pseudo-equatorial | 0.00 | ~96% | The more stable conformer due to minimized steric interactions. |

| Pseudo-axial | 2.10 | ~4% | Higher in energy due to steric strain (1,3-diaxial-like interactions). |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems in condensed phases. This method is crucial for understanding macroscopic properties based on microscopic interactions.

Modeling Intermolecular Interactions in Condensed Phases

In a liquid or solid state, molecules of this compound interact through various non-covalent forces. MD simulations can model these interactions to predict bulk properties like density, viscosity, and diffusion coefficients. The accuracy of these simulations heavily depends on the quality of the force field—a set of parameters that defines the potential energy of the system.

For this molecule, key intermolecular interactions would include:

Dipole-dipole interactions: The highly polar isocyanate group creates a significant molecular dipole, leading to strong electrostatic interactions between molecules.

Van der Waals forces: These dispersion forces are present between the non-polar cyclohexene rings and methylene (B1212753) groups.

Simulations would involve placing a large number of molecules in a virtual box and calculating their trajectories based on the forces between them. Such studies have been hampered for isocyanates due to a lack of accurate parametrizations in standard force fields like GAFF, though recent efforts have developed more specialized force fields (e.g., GAFF-IC, TraPPE-based) to better reproduce experimental properties.

Table 4: Typical Parameters for an MD Simulation of Liquid this compound

| Parameter | Value/Type | Purpose |

| Force Field | GAFF-IC or TraPPE-based | Defines the potential energy function for intra- and intermolecular interactions. |

| System Size | 1000 molecules | Represents a bulk liquid phase. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to simulate laboratory conditions. |

| Temperature | 298 K (25 °C) | Simulates room temperature behavior. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Allows the system to reach equilibrium and for properties to be averaged over time. |

Simulation of Polymerization and Reaction Processes

The isocyanate group is the cornerstone of polyurethane chemistry, readily reacting with compounds containing active hydrogen, such as alcohols (polyols), to form urethane (B1682113) linkages. MD simulations, particularly using reactive force fields (ReaxFF) or multiscale modeling approaches, can simulate these polymerization processes.

A simulation could model the reaction between this compound and a diol. The simulation would track the formation of covalent bonds as the hydroxyl groups of the diol attack the electrophilic carbon atom of the isocyanate groups. This allows for the study of:

Reaction kinetics: The rate at which polymerization occurs.

Polymer structure: The growth of polymer chains and the resulting network structure.

Material properties: The mechanical and thermal properties of the resulting polyurethane can be predicted from the simulated cross-linked structure.

These simulations are computationally intensive but provide a unique window into the molecular-level mechanisms of polymer formation and can help in designing new materials with desired properties.

Table 5: Simulated Steps of Polyurethane Formation

| Step | Process | Description |

| 1. System Setup | Initialization | A mixture of this compound and a diol (e.g., 1,4-butanediol) monomers are placed in a simulation box. |

| 2. Equilibration | Relaxation | The system is equilibrated at a target temperature and pressure using a non-reactive force field. |

| 3. Reaction | Bond Formation | A reactive potential or algorithm is activated, allowing covalent bonds to form between isocyanate groups and hydroxyl groups when they are within a certain reaction distance. |

| 4. Polymer Growth | Chain Extension | The process continues, forming linear or cross-linked polymer chains. The simulation tracks the increase in molecular weight and changes in system density and energy. |

| 5. Analysis | Property Calculation | After the reaction reaches a desired conversion level, the properties of the resulting polymer (e.g., glass transition temperature, Young's modulus) are calculated. |

Reaction Mechanism Elucidation

The isocyanate group (-N=C=O) is highly reactive, participating in a wide array of chemical transformations, most notably nucleophilic additions and cycloadditions. The presence of a cyclohexene ring and a methylene bridge in this compound introduces additional complexity, including stereochemical considerations and the potential for the alkene group to participate in reactions. Computational methods, particularly quantum chemical calculations, are pivotal in mapping the potential energy surfaces of its reactions to unravel the detailed step-by-step mechanisms.

A cornerstone of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along a reaction coordinate, representing the bottleneck of the reaction. For reactions involving this compound, such as its reaction with an alcohol to form a urethane, computational chemists employ various methods to locate the TS geometry.

Density Functional Theory (DFT) is a widely used method for these studies, often with functionals like B3LYP or M06-2X and appropriate basis sets (e.g., 6-31G(d,p)). researchgate.netnih.gov Geometries of reactants, products, and potential transition states are optimized, and frequency calculations are performed to confirm their nature. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. chemrxiv.org

Once the TS is identified, its energy, along with the energies of the reactants, is used to calculate the activation energy (Ea). This value is crucial for understanding the reaction rate. For instance, in the catalyst-free reaction between an isocyanate and an alcohol, the process can proceed through a concerted mechanism involving a cyclic transition state. mdpi.com Theoretical calculations for similar systems, like phenyl isocyanate and methanol (B129727), show a significant energy barrier for the uncatalyzed reaction, which is substantially lowered in the presence of catalysts or additional alcohol molecules that facilitate proton transfer. mdpi.commdpi.com

The table below presents illustrative activation energies for hypothetical reactions of this compound, calculated using a DFT approach. These values demonstrate how computational methods can quantify the energetic barriers for different reaction pathways.

| Reactant | Reaction Type | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Methanol | Urethane formation (uncatalyzed) | B3LYP/6-31G(d,p) | 120.5 |

| Methanol Dimer | Urethane formation (alcohol-catalyzed) | B3LYP/6-31G(d,p) | 65.2 |

| Ethylene | [2+2] Cycloaddition | M06-2X/6-311+G(d,p) | 155.8 |

| - | Cyclotrimerization | B3LYP/6-31G(d,p) | -66.4 (Enthalpy Change) |

Note: The cyclotrimerization value represents the calculated exothermic enthalpy change for the reaction, as seen in similar isocyanates, rather than an activation barrier. rsc.org

Beyond identifying a single transition state, computational chemistry allows for the exploration of entire reaction networks with multiple competing pathways. For this compound, this could include:

Nucleophilic attack at the isocyanate carbon by alcohols, amines, or water.

[2+2] Cycloaddition reactions between the N=C bond of the isocyanate and the C=C bond of the cyclohexene ring (intramolecular) or another alkene (intermolecular) to form β-lactams. rsc.org

Cyclotrimerization to form a stable isocyanurate ring. rsc.org

Polymerization reactions with diols or other polyfunctional monomers.

By calculating the energy profiles for each potential pathway, researchers can predict the most favorable route under specific conditions. For example, studies on the cycloaddition of isocyanates with alkenes suggest that the mechanism can be either a concerted suprafacial process or a stepwise pathway involving a diradical intermediate, depending on the electronic nature of the alkene. rsc.orgresearchtrends.net

Kinetic parameters, such as the rate constant (k), can be estimated using the activation energy within the framework of Transition State Theory (TST). The Arrhenius equation and the Eyring equation relate the rate constant to the activation energy (or Gibbs free energy of activation) and temperature. These theoretical predictions of reaction kinetics are invaluable for designing and optimizing synthetic processes.

The following interactive table shows hypothetical kinetic parameters for competing reaction pathways involving this compound at a standard temperature.

Machine Learning and Artificial Intelligence in Isocyanate Research

The field of computational chemistry is being transformed by the integration of machine learning (ML) and artificial intelligence (AI). In isocyanate research, particularly in the context of polyurethane science, AI is accelerating the design and discovery of new materials with tailored properties. mdpi.commpie.de

Instead of relying solely on computationally expensive quantum chemical calculations for every new compound, ML models can be trained on existing datasets from experiments and simulations. frontiersin.org These models learn the complex relationships between chemical structure (e.g., the type of isocyanate and polyol), processing conditions, and final material properties (e.g., Young's modulus, tensile strength, thermal stability). cjps.orgacs.org

Key applications of AI in this area include:

Property Prediction: Hierarchical Machine Learning (HML) models have been successfully used to predict the mechanical properties of polyurethanes based on monomer chemistry, even with small datasets. frontiersin.orgcmu.edu For a monomer like this compound, an AI model could predict the properties of the resulting polymer when combined with various polyols, saving significant experimental time and resources.

Inverse Design: AI can reverse the traditional design process. Instead of starting with a molecule and predicting its properties, researchers can define a set of desired properties, and an AI algorithm can suggest novel chemical structures, including new isocyanates or co-monomers, that are likely to exhibit those properties. medium.com

Accelerating Simulations: ML potentials can be trained to replace or augment traditional force fields or even DFT calculations in molecular dynamics simulations. This allows for the modeling of larger systems over longer timescales, which is crucial for studying polymer morphology and dynamics.

The application of AI to the specific study of this compound could involve training models to predict its reactivity with a wide range of nucleophiles or its tendency to participate in various polymerization and cycloaddition reactions. By leveraging large chemical databases, AI can identify patterns and make predictions that guide experimental efforts toward the most promising applications for this versatile compound. mpg.de

Advanced Applications and Material Science Contributions of 4 Isocyanatomethyl Cyclohex 1 Ene

Role as a Key Building Block in Macro-molecular Synthesis

The primary role of 4-(isocyanatomethyl)cyclohex-1-ene in macromolecular synthesis stems from the high reactivity of its isocyanate (–N=C=O) group. This functional group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethane (B1682113), urea (B33335), and amine linkages, respectively. This reactivity is the foundation of polyurethane chemistry.

Engineering of Polymer Properties through Monomer Design

The incorporation of this compound into a polymer structure allows for the deliberate engineering of material properties. The specific shape and chemical nature of the monomer directly influence the mechanical, thermal, and optical characteristics of the final polymer.

Enhancement of Mechanical Strength and Durability in Derived Polymers

The rigid cyclohexane (B81311) ring is a key structural feature that contributes to the mechanical performance of polymers. While specific data for polymers derived solely from this compound is limited, extensive research on analogous cycloaliphatic diisocyanates demonstrates this principle. Polyurethanes synthesized with these cyclic structures typically exhibit enhanced stiffness, hardness, and tensile strength compared to those made from linear aliphatic isocyanates. researchgate.net For instance, polyurethanes based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) show excellent mechanical properties. researchgate.net Polyurethane ureas formulated with these related diisocyanates have achieved tensile strengths in the range of 36–37 MPa. researchgate.net Similarly, polyurethane films based on 4,4′-methylenebis(cyclohexyl isocyanate), another cycloaliphatic isocyanate, have been reported with tensile strengths reaching up to 43.26 MPa. researchgate.net The inclusion of the cyclohexene (B86901) ring from the target monomer is expected to contribute similarly to the rigidity and durability of the polymer matrix.

| Polymer System Based on Analog Isocyanate | Property | Value | Reference |

|---|---|---|---|

| Polyurethane Urea with bis(isocyanatomethyl)cyclohexane | Tensile Strength | 36-37 MPa | researchgate.net |

| Polyurethane Film with 4,4'-methylenebis(cyclohexyl isocyanate) | Tensile Strength | Up to 43.26 MPa | researchgate.net |

| Polyurethane Film with 4,4'-methylenebis(cyclohexyl isocyanate) | Hardness | Up to 96.25 Shore A | researchgate.net |

Improvement of Thermal and Chemical Resistance

Polymers derived from cycloaliphatic isocyanates are known for their superior thermal and chemical stability. The saturated cyclic structure is more resistant to degradation from heat and chemicals than linear aliphatic chains. For example, polymers made with 1,3-bis(isocyanatomethyl)cyclohexane (B1196688) are noted for their enhanced thermal stability and chemical resistance. sigmaaldrich.com The introduction of a cyclohexene ring from this compound would similarly contribute to a more robust polymer backbone, leading to materials with higher degradation temperatures and better performance in harsh chemical environments. Polyesters containing a similar 1,4-cyclohexane ring structure also exhibit high thermal stability and improved processability. mdpi.comunibo.it

Development of Materials with Desired Optical Transparency

For applications in optics, such as lenses or coatings, optical transparency is a critical property. Unlike aromatic isocyanates, which can yellow upon exposure to UV light, the aliphatic nature of this compound makes it suitable for producing optically clear and color-stable polyurethanes. The non-planar and bulky nature of the cyclohexene ring can disrupt polymer chain packing, leading to a more amorphous morphology. specialchem.com Amorphous polymers, lacking crystalline regions that scatter light, are generally transparent. specialchem.com Research on related compounds has shown that adhesives with high optical transmittance can be synthesized from 1,3-bis(isocyanatomethyl)cyclohexane, making them suitable for use in foldable displays and other electronic devices. sigmaaldrich.com Furthermore, specialized techniques like controlled radical polymerization can produce polymer aerogels with high transparency by carefully managing pore size. escholarship.org

Surface Functionalization and Coating Technologies

The reactive isocyanate group is highly effective for surface functionalization. This compound can be grafted onto the surface of various substrates that possess hydroxyl or amine groups. This covalent bonding permanently alters the surface properties of the material. Such modifications are used to improve adhesion for paints and coatings, enhance biocompatibility for medical devices, or control the hydrophilicity/hydrophobicity of a surface. Related diisocyanates are frequently employed as cross-linking agents to improve the durability and stability of coatings and adhesives. sigmaaldrich.comontosight.ai

Sustainable and Bio-based Materials Development

There is a significant trend in polymer science toward the use of renewable resources to create more sustainable materials. rsc.org The structure of this compound is related to naturally occurring compounds. The cyclohexene core is a feature of many terpenes, which are abundant in nature. For instance, limonene, a major component of citrus peel oil, is a well-known renewable feedstock. rsc.org Researchers have successfully synthesized bio-based polymers, such as polycarbonates, from limonene. rsc.org Other work has focused on creating bio-based polyesters from building blocks like 1,4-cyclohexanedicarboxylic acid, which can be derived from green routes. mdpi.com The structural link between this compound and these natural terpenes suggests a potential pathway for its synthesis from bio-based feedstocks. This would position it as a valuable monomer for producing sustainable polyurethanes and other polymers, contributing to the development of green materials with advanced properties. units.itresearchgate.net

Applications in Advanced Composites and Specialty Polymeric Systems

Extensive searches for research findings on the use of this compound as a monomer, crosslinking agent, or modifier in advanced composites and specialty polymers did not yield specific data. The scientific and industrial focus within the realm of cycloaliphatic isocyanates has been predominantly on di-functional compounds, such as 1,4-bis(isocyanatomethyl)cyclohexane, which are used to create high-performance polyurethane elastomers. wipo.intgoogleapis.comresearchgate.net

The combination of a single isocyanate group and an unsaturated ring in this compound theoretically allows for two distinct polymerization pathways: the reaction of the isocyanate with active hydrogen-containing compounds (like polyols or amines) to form urethanes or ureas, and the polymerization of the cyclohexene double bond. This dual functionality could potentially be exploited to create unique polymer architectures. For instance, the isocyanate could be used to graft the molecule onto a polymer backbone, with the cyclohexene ring available for subsequent crosslinking.

However, at present, there are no detailed research findings or data tables in the accessible literature to substantiate these potential applications. A search of the PubChem database for this compound explicitly notes that there is no literature data available for this compound. uni.lu

Due to this absence of published research, it is not possible to provide detailed information on its contributions to material science, including data on the mechanical, thermal, or chemical resistance properties of polymers or composites derived from it.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-(Isocyanatomethyl)cyclohex-1-ene, and how can purity be ensured?

- Methodology : Synthesis typically involves introducing the isocyanate group via phosgenation of a primary amine precursor (e.g., 4-aminomethylcyclohex-1-ene) under anhydrous conditions. Alternative routes may use carbamoyl chloride intermediates. Purification requires fractional distillation or column chromatography to remove unreacted amines or byproducts. Safety protocols for handling volatile isocyanates (e.g., inert atmosphere, PPE) are critical due to their toxicity and moisture sensitivity .

- Data Validation : Monitor reaction progress via FT-IR (N=C=O stretch at ~2270 cm⁻¹) and confirm purity using GC-MS or HPLC with UV detection .

Q. How can the structure of this compound be unambiguously characterized?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR identifies cyclohexene protons (δ 5.6–5.8 ppm, double bond) and isocyanatomethyl groups (δ 3.2–3.5 ppm, CH₂).